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Compound of Interest

Compound Name: Tetrairidium dodecacarbonyl

Cat. No.: B077418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

tetrairidium dodecacarbonyl (Ir₄(CO)₁₂), a stable, tetrahedral metal carbonyl cluster. The

document focuses on infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy,

presenting key quantitative data, detailed experimental protocols, and a logical workflow for its

spectroscopic analysis.

Introduction
Tetrairidium dodecacarbonyl, with the chemical formula Ir₄(CO)₁₂, is a canary-yellow, air-

stable crystalline solid. Its structure is characterized by a tetrahedral core of four iridium atoms,

with each iridium atom coordinated to three terminal carbonyl (CO) ligands. This high symmetry

(Td point group) dictates that all twelve CO ligands are chemically and structurally equivalent, a

key factor in the interpretation of its spectroscopic data. The compound is poorly soluble in

most organic solvents.

Spectroscopic Data
The spectroscopic characterization of Ir₄(CO)₁₂ is fundamental to confirming its identity, purity,

and structural integrity. The following sections detail the key IR and NMR spectroscopic data.
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Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is a powerful tool for characterizing the carbonyl ligands in Ir₄(CO)₁₂.

The number and frequencies of the C-O stretching modes are indicative of the molecule's

structure and symmetry. For a molecule with Td symmetry and only terminal CO ligands, group

theory predicts two IR-active C-O stretching modes (T₂ symmetry) and three Raman-active

modes (A₁ + E + T₂).

Table 1: Vibrational Spectroscopic Data for Ir₄(CO)₁₂

Wavenumber
(cm⁻¹)

Method Assignment Symmetry Reference

2077 IR ν(CO) T₂ [1]

2036 IR ν(CO) T₂ [1]

2118 Raman ν(CO) A₁ [2]

2072 Raman ν(CO) T₂ [2]

2028 Raman ν(CO) E [2]

196 Raman ν(Ir-Ir) T₂ [1]

175 Raman ν(Ir-Ir) A₁ [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the Td symmetry of Ir₄(CO)₁₂, all twelve carbonyl carbons are chemically equivalent.

This should result in a single resonance in the ¹³C NMR spectrum. However, the low solubility

of Ir₄(CO)₁₂ and the low natural abundance of the ¹³C isotope make obtaining a high-quality

solution-state spectrum challenging.

While a specific, experimentally determined ¹³C NMR chemical shift for Ir₄(CO)₁₂ in solution is

not readily available in the cited literature, the chemical shift for terminal carbonyl ligands on

iridium typically falls within the range of 160-180 ppm. Solid-state ¹³C NMR spectroscopy is a

viable alternative for characterizing this and other poorly soluble metal carbonyls.

Table 2: Predicted ¹³C NMR Data for Ir₄(CO)₁₂
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Nucleus
Predicted Chemical
Shift (ppm)

Multiplicity Rationale

¹³C 160 - 180 Singlet

All 12 terminal CO

ligands are chemically

equivalent due to Td

symmetry.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Infrared (IR) Spectroscopy
Objective: To obtain the vibrational spectrum of the carbonyl ligands in solid-state Ir₄(CO)₁₂.

Method: Attenuated Total Reflectance (ATR) or Nujol Mull

ATR-FTIR:

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a

solvent-moistened (e.g., isopropanol) lint-free tissue.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the powdered Ir₄(CO)₁₂ sample onto the ATR crystal, ensuring

complete coverage of the crystal surface.

Apply pressure using the built-in clamp to ensure good contact between the sample and

the crystal.

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are

sufficient.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.
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Clean the ATR crystal thoroughly after the measurement.

Nujol Mull:

Grind a few milligrams of the crystalline Ir₄(CO)₁₂ sample to a fine powder using an agate

mortar and pestle.

Add a drop or two of Nujol (mineral oil) and continue to grind until a smooth, translucent

paste is formed.

Spread a thin, even layer of the mull onto a KBr or NaCl salt plate.

Place a second salt plate on top and gently rotate to ensure a uniform film with no air

bubbles.

Mount the salt plates in the spectrometer's sample holder.

Acquire the IR spectrum. A background spectrum of the clean, empty sample

compartment should be recorded beforehand.

Clean the salt plates with a suitable dry solvent (e.g., hexane or chloroform) immediately

after use.

Raman Spectroscopy
Objective: To obtain the complementary vibrational spectrum, including metal-metal stretches,

of solid-state Ir₄(CO)₁₂.

Method: Dispersive Raman Spectroscopy

Place a small amount of the powdered Ir₄(CO)₁₂ sample into a glass capillary tube or onto a

microscope slide.

Position the sample in the spectrometer's sample holder.

Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize

fluorescence.
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Adjust the laser power to a low level (e.g., 1-5 mW) to avoid sample decomposition.

Focus the laser onto the sample.

Acquire the Raman spectrum over the desired spectral range (e.g., 100 - 2200 cm⁻¹). The

acquisition time will depend on the sample's scattering efficiency and the detector sensitivity.

Process the spectrum to remove any background fluorescence, if necessary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To characterize the carbonyl carbons of Ir₄(CO)₁₂.

Method: Solid-State Cross-Polarization Magic Angle Spinning (CP/MAS) NMR

Finely grind the crystalline Ir₄(CO)₁₂ sample.

Pack the powdered sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).

Insert the rotor into the NMR probe.

Set the magic angle spinning (MAS) rate to a value sufficient to move spinning sidebands

away from the isotropic chemical shift region (e.g., 5-10 kHz).

Tune the NMR probe for both ¹H and ¹³C frequencies.

Set up a standard cross-polarization (CP) pulse sequence. This technique enhances the ¹³C

signal by transferring magnetization from the more abundant and sensitive ¹H nuclei (from

any trace adsorbed water or solvent).

Acquire the ¹³C CP/MAS NMR spectrum. A sufficient number of scans should be acquired to

achieve an adequate signal-to-noise ratio.

Reference the ¹³C chemical shift scale using an external standard, such as adamantane or

glycine.

Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of Ir₄(CO)₁₂.

Spectroscopic Analysis Workflow for Ir₄(CO)₁₂

Sample Preparation

Vibrational Spectroscopy NMR Spectroscopy

Data Analysis & Characterization

Synthesis of Ir₄(CO)₁₂

Purification & Drying

IR Spectroscopy
(ATR or Nujol Mull) Raman Spectroscopy Solid-State ¹³C NMR

(CP/MAS)

IR Spectrum:
ν(CO) bands

Raman Spectrum:
ν(CO) & ν(Ir-Ir) bands

Correlate Spectroscopic Data
with Molecular Structure (Td)
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Caption: Workflow for the synthesis, spectroscopic acquisition, and structural confirmation of

Ir₄(CO)₁₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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